molecular formula C19H24N2OS B4057769 N-[(1-adamantylamino)carbonothioyl]-3-methylbenzamide

N-[(1-adamantylamino)carbonothioyl]-3-methylbenzamide

Cat. No. B4057769
M. Wt: 328.5 g/mol
InChI Key: DUTANIVFRLFPIS-UHFFFAOYSA-N
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Description

“N-[(1-adamantylamino)carbonothioyl]-3-methylbenzamide” is a compound that contains an adamantyl group, which is a bulky, three-dimensional structure often used in medicinal chemistry due to its lipophilic nature and ability to improve the bioavailability of drugs . The compound also contains a benzamide group, which is a common motif in pharmaceuticals and could contribute to its biological activity.

Scientific Research Applications

Palladium-Mediated Radiolabelling for Positron Emission Tomography

Jennings et al. (2011) explored N-heterocyclic carbenes, including N,N′-bis(1-adamantyl)imidazolium chloride, as ligands in palladium-mediated carbonylation reactions for synthesizing radiolabelled amides. This method is significant for developing radiotracers for positron emission tomography (PET), offering high radiochemical yield and purity, which is crucial for diagnostic imaging in medicine (Jennings, L. E., Kealey, S., Miller, P., Gee, A., & Long, N., 2011).

Anionic Polymerization and Thermal Properties

Kang et al. (2015) investigated the anionic polymerization of N-(1-adamantyl)-N-4-vinylbenzylideneamine, demonstrating how adamantyl groups influence polymerization behavior and thermal properties of polymers. This research contributes to the development of polymers with specific characteristics, such as high thermal stability, which is essential for advanced materials science applications (Kang, B.-G., Shoji, H., Kataoka, H., Kurashima, R., Lee, J.-S., & Ishizone, T., 2015).

Ligand Design in Catalysis

Fang et al. (2014) focused on the design and development of ligands for palladium-catalyzed carbonylation reactions. Their work highlighted the importance of ligand architecture, including those with adamantyl substituents, in influencing reaction outcomes. This is pivotal for synthesizing bioactive compounds and pharmaceuticals, demonstrating the role of such ligands in enhancing reaction selectivity and efficiency (Fang, W., Zhu, H., Deng, Q., Liu, S., Liu, X., Shen, Y., & Tu, T., 2014).

Carbene Chemistry and Interactions

Jabłoński (2022) studied the interactions within dimers of N-heterocyclic carbenes, including those derived from adamantyl groups. The research provides insights into the carbene⋯H-D hydrogen bond and its significance in chemical reactions, highlighting the potential of such carbene complexes in synthetic chemistry and catalysis (Jabłoński, M., 2022).

High Thermal Stability of Energy Compounds

Luo et al. (2008) synthesized and characterized 1-(1-Adamantylamino)-2,4,6-trinitrobenzene, showcasing its high thermal stability. This compound's synthesis and stability are of interest for developing new materials with potential applications in energy storage and explosives (Luo, S., Pan, W.-L., Chi, Y., Xu, Y., Huang, K.-L., & Hu, C.-W., 2008).

properties

IUPAC Name

N-(1-adamantylcarbamothioyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-12-3-2-4-16(5-12)17(22)20-18(23)21-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTANIVFRLFPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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